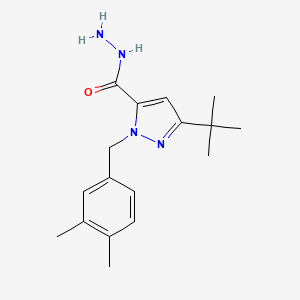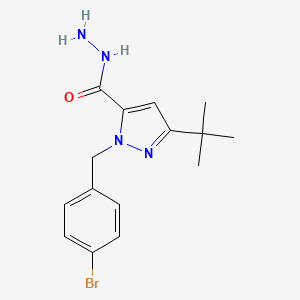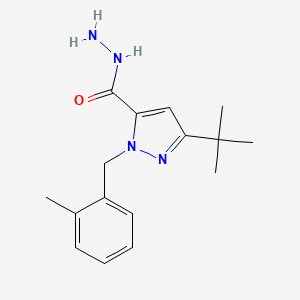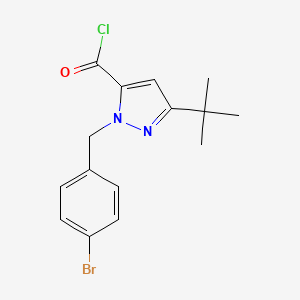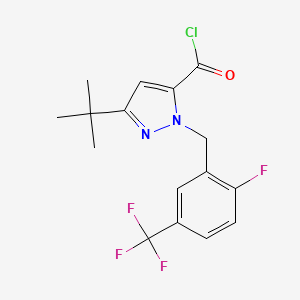
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid (95%) is an organic compound widely used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 131.5 °C and a boiling point of 281.9 °C. It is soluble in ethanol, methanol, acetone, and chloroform, and is slightly soluble in water. It is a versatile compound that has been used in many fields, including medicinal chemistry, organic synthesis, and drug discovery.
科学研究应用
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery. It has been used to synthesize a variety of compounds, such as inhibitors of enzymes, inhibitors of protein-protein interactions, and inhibitors of protein-DNA interactions. It has also been used in the synthesis of small molecule drugs, such as antifungal agents and antiviral agents. Additionally, it has been used in the synthesis of a variety of compounds for use in drug discovery, such as inhibitors of protein-protein interactions and inhibitors of protein-DNA interactions.
作用机制
The mechanism of action of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes, proteins, and DNA. It is thought to interact with enzymes by binding to their active sites, thus blocking their activity. It is also believed to interact with proteins and DNA by binding to their active sites, thus blocking their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to have antifungal activity, and it is believed to have antiviral activity as well. Additionally, it has been shown to have anti-inflammatory and anti-cancer activity, and it is believed to have antioxidant activity as well.
实验室实验的优点和局限性
The advantages of using 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid in lab experiments include its availability, its low cost, its solubility in a variety of solvents, and its ability to be used in a variety of reactions. Additionally, it has been shown to be effective in inhibiting enzymes, proteins, and DNA, and it has been shown to have antifungal, antiviral, anti-inflammatory, and anti-cancer activity.
The limitations of using 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid in lab experiments include its low solubility in water, its toxicity, and its instability in the presence of light and heat. Additionally, its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
未来方向
Given the versatility of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, there are numerous potential future directions for research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be done into its solubility in different solvents, its stability in the presence of light and heat, and its potential applications in other fields, such as medicinal chemistry and organic synthesis. Finally, further research could be done into its potential toxicity and its potential interactions with other compounds.
合成方法
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including direct synthesis, condensation, and oxidation. The most common method for synthesizing the compound is a direct synthesis. In this method, 4-bromo-2-trifluoromethyl-benzyl bromide is reacted with potassium thiocyanate in the presence of sodium hydroxide to form 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid.
属性
IUPAC Name |
5-tert-butyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-15(2,3)13-8-12(14(22)23)21(20-13)9-10-4-6-11(7-5-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDZEFIVTRWMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



